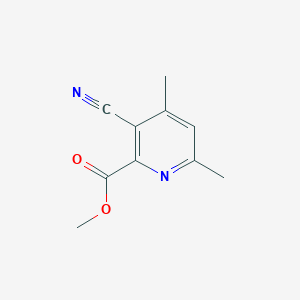
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H6ClF4N. It is known for its unique structure, which includes both trifluoromethyl and fluoro-substituted phenyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 5-fluoro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. Common acids include hydrochloric acid, while bases like sodium hydroxide are also effective.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Amines: Formed from reduction.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to introduce the trifluoroacetimidoyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar structure but lacks the additional fluoro and methyl groups on the phenyl ring.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride: Contains a methoxy group instead of a fluoro and methyl group on the phenyl ring.
2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride: Contains a chloro group instead of a fluoro and methyl group on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of specialized compounds.
Propiedades
Fórmula molecular |
C9H6ClF4N |
|---|---|
Peso molecular |
239.60 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(5-fluoro-2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF4N/c1-5-2-3-6(11)4-7(5)15-8(10)9(12,13)14/h2-4H,1H3 |
Clave InChI |
YDCUWURFAAYAAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)


